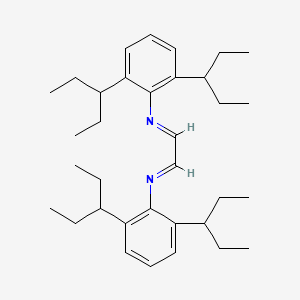
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine is a complex organic compound with the molecular formula C34H52N2
Vorbereitungsmethoden
The synthesis of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves a multi-step reaction process. One of the reported methods includes the following steps :
Step 1: Palladium 10% on activated carbon is used as a catalyst with hydrogen in ethyl acetate at 20°C for 20 hours.
Step 2: Magnesium in tetrahydrofuran is reacted for 3 hours at temperatures between 20-40°C.
Step 3: The reaction mixture is cooled to 0-20°C.
Step 4: Sulfuric acid in tetrahydrofuran is added and heated to 100°C for 2 hours.
Step 5: Palladium 10% on activated carbon with ethanol is refluxed for 48 hours.
Step 6: Formic acid in methanol and water is added and reacted for 3 hours at 20°C.
Analyse Chemischer Reaktionen
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the imine groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, palladium catalysts, sulfuric acid, and magnesium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves its interaction with specific molecular targets. It acts as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine can be compared with similar compounds such as N,N’-bis(2,6-diisopropylphenyl)ethylenediamine . While both compounds serve as ligands in coordination chemistry, this compound is unique due to its bulkier substituents, which can lead to different steric and electronic effects.
Similar Compounds
- N,N’-bis(2,6-diisopropylphenyl)ethylenediamine
- 1,2-bis(2,6-dimethylphenylphosphino)ethane
These compounds share structural similarities but differ in their substituents and specific applications.
Eigenschaften
Molekularformel |
C34H52N2 |
|---|---|
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
N,N'-bis[2,6-di(pentan-3-yl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C34H52N2/c1-9-25(10-2)29-19-17-20-30(26(11-3)12-4)33(29)35-23-24-36-34-31(27(13-5)14-6)21-18-22-32(34)28(15-7)16-8/h17-28H,9-16H2,1-8H3 |
InChI-Schlüssel |
WJQCZOJDNCNOMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N=CC=NC2=C(C=CC=C2C(CC)CC)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
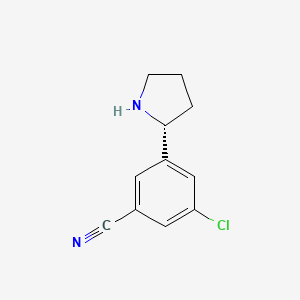
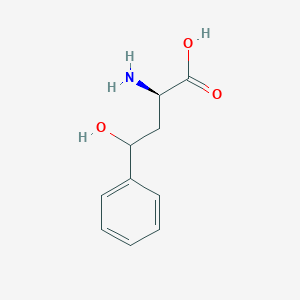
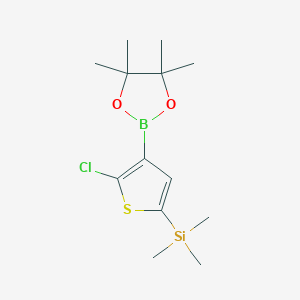
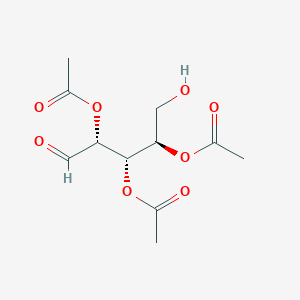
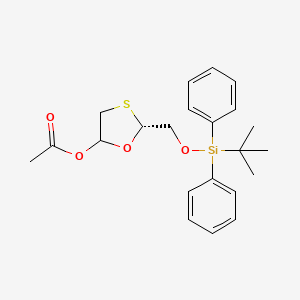
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
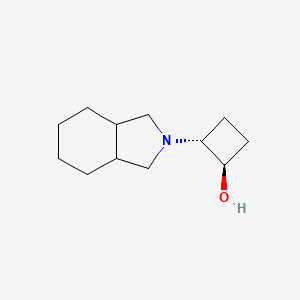
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
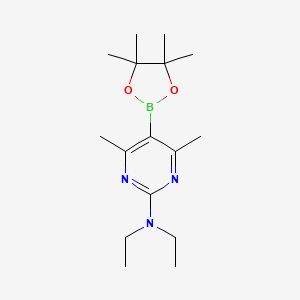
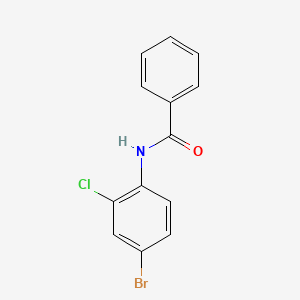
![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)
